molecular formula C19H32N4 B5680323 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane

7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane

Cat. No. B5680323
M. Wt: 316.5 g/mol
InChI Key: JLSGWVGGOWMNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane, also known as CHIM-090, is a small molecule inhibitor that has been studied for its potential therapeutic use in various diseases.

Mechanism of Action

7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane acts as a small molecule inhibitor by binding to specific enzymes and receptors, thereby blocking their activity. It has been shown to inhibit the activity of protein kinase C (PKC) and sphingosine kinase 1 (SphK1), both of which are involved in cancer cell proliferation and survival. Additionally, 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane has been shown to inhibit the activity of the angiotensin II type 1 receptor (AT1R), which is involved in cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane vary depending on the specific disease or condition being studied. In cancer, 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane has been shown to inhibit cancer cell proliferation and induce apoptosis. In cardiovascular diseases, 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane has been shown to reduce blood pressure and improve cardiac function. In neurological disorders, 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition of disease progression. However, one limitation is that 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane may not be effective in all disease models, as its mechanism of action may not be relevant to certain diseases.

Future Directions

There are several future directions for research on 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane. One area of focus is the development of more potent and selective inhibitors of PKC and SphK1. Another area of focus is the investigation of the potential use of 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane in combination with other therapies, such as chemotherapy or radiation therapy, for the treatment of cancer. Additionally, there is potential for the use of 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane in the treatment of other diseases, such as diabetes and inflammatory disorders.
Conclusion:
In conclusion, 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane is a small molecule inhibitor that has been studied for its potential therapeutic use in various diseases. Its mechanism of action involves the inhibition of specific enzymes and receptors, which allows for targeted inhibition of disease progression. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane that hold promise for the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that includes the reaction of cyclohexylmethylamine with 4-chloromethylimidazole, followed by the reaction of the resulting intermediate with 2,7-diazaspiro[4.5]decane. The final product is obtained through purification and crystallization.

Scientific Research Applications

7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane has been studied for its potential therapeutic use in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in disease progression.

properties

IUPAC Name

9-(cyclohexylmethyl)-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4/c1-2-5-17(6-3-1)12-22-9-4-7-19(14-22)8-10-23(15-19)13-18-11-20-16-21-18/h11,16-17H,1-10,12-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSGWVGGOWMNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC3(C2)CCN(C3)CC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(cyclohexylmethyl)-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4.5]decane

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